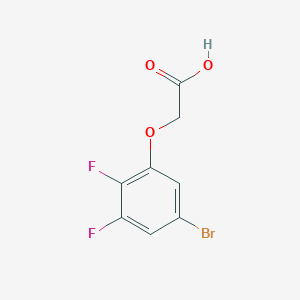

2-(5-溴-2,3-二氟苯氧基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(5-Bromo-2,3-difluorophenoxy)acetic acid is a halogenated derivative of phenoxyacetic acid, which is a class of compounds known for their diverse applications in the chemical industry, including their use as precursors for the synthesis of various pharmaceuticals and agrochemicals. Although the provided papers do not specifically discuss 2-(5-Bromo-2,3-difluorophenoxy)acetic acid, they do provide insights into similar compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of halogenated phenoxyacetic acids typically involves the regioselective halogenation of phenoxyacetic acid derivatives. For example, the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid was achieved by brominating 4-methoxyphenylacetic acid using bromine in acetic acid, yielding an 84% yield . This suggests that a similar approach could be used for the synthesis of 2-(5-Bromo-2,3-difluorophenoxy)acetic acid, with careful control of the reaction conditions to ensure regioselectivity and the introduction of the difluoro substituents.

Molecular Structure Analysis

The molecular structure of halogenated phenoxyacetic acids is characterized by the orientation of the substituents on the phenyl ring and the overall geometry of the molecule. In the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is significantly tilted relative to the ring . The presence of halogen atoms, such as bromine, introduces electron-withdrawing effects, which can influence the electronic distribution and reactivity of the molecule. The molecular structure of 2-(5-Bromo-2,3-difluorophenoxy)acetic acid would likely exhibit similar characteristics, with the bromine and fluorine atoms affecting the molecule's electronic properties.

Chemical Reactions Analysis

Halogenated phenoxyacetic acids can participate in various chemical reactions, primarily due to the reactivity of the halogen substituents. These reactions may include nucleophilic substitution, where the halogen atom is replaced by another nucleophile, or they may be used in coupling reactions to form more complex organic molecules. The specific reactivity patterns of 2-(5-Bromo-2,3-difluorophenoxy)acetic acid would depend on the nature of the halogen substituents and the electronic effects they impart on the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated phenoxyacetic acids are influenced by their molecular structure and the nature of their substituents. For instance, the presence of strong hydrogen-bonding interactions, as observed in the crystal structures of tryptaminium salts of dichlorophenoxyacetic acids, can affect the compound's melting point, solubility, and crystalline form . The bromine and fluorine atoms in 2-(5-Bromo-2,3-difluorophenoxy)acetic acid would contribute to its polarity, potentially enhancing its solubility in polar solvents and affecting its boiling and melting points.

科学研究应用

代谢途径和毒性研究:对类似溴化合物的研究,如4-溴-2,5-二甲氧基苯乙胺(2C-B),侧重于了解它们的代谢途径和潜在毒性效应。这些研究对于确定这些化合物的生物学影响和安全性非常关键(Carmo et al., 2005)。

体内代谢:在动物模型中进行的溴化苯乙胺的体内代谢研究可以揭示它们的代谢转化过程,这对于了解它们的药理学和毒理学特性至关重要(Kanamori et al., 2002)。

化学合成和加合物形成:对苯氧乙酸衍生物的研究,类似于2-(5-溴-2,3-二氟苯氧基)乙酸的结构,涉及研究它们的化学合成和加合物形成行为,这对材料科学和分子工程具有重要意义(Lynch et al., 2003)。

溴化合物的生物活性:溴化合物的研究通常包括探索它们的潜在生物活性,如抗氧化性能,这对制药和食品科学应用可能具有相关性(Li et al., 2011)。

吸附和环境影响:对类似化合物,如三氯苯氧乙酸,在各种材料上的吸附特性进行研究对于环境科学非常重要,特别是了解这些化合物对生态系统的影响以及它们在环境中的潜在去除(Khan & Akhtar, 2011)。

糖分解和反应机制:关于美拉德反应和糖分解的研究,涉及到乙酸等化合物,可以更深入地了解化学反应机制,这可以应用于食品科学和化学(Davidek et al., 2006)。

未来方向

The future directions for “2-(5-Bromo-2,3-difluorophenoxy)acetic acid” are not specified in the sources I found. The potential applications of a compound depend on its physical and chemical properties, as well as the current needs in various fields such as medicine, materials science, and chemical synthesis .

属性

IUPAC Name |

2-(5-bromo-2,3-difluorophenoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O3/c9-4-1-5(10)8(11)6(2-4)14-3-7(12)13/h1-2H,3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHXIDDFEUGCQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OCC(=O)O)F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromo-2,3-difluorophenoxy)acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzyl-1-azaspiro[4.4]nonan-9-one](/img/structure/B2502450.png)

![9-(4-fluorophenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2502454.png)

![1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B2502455.png)

![(1R,5S)-3-(methylthio)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2502458.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one hydrochloride](/img/structure/B2502459.png)

![[1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B2502460.png)

![N-methyl-2-{[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2502467.png)

![1-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2502472.png)